Hyoscyamine hydrobromide, (+)-
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Overview
Description
Hyoscyamine hydrobromide is a tropane alkaloid and the levo-isomer of atropine. It is commonly extracted from plants in the Solanaceae or nightshade family. This compound is known for its anticholinergic properties and is used to treat various medical conditions such as gastrointestinal disorders, biliary and renal colic, and acute rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hyoscyamine hydrobromide is typically synthesized through the extraction of hyoscyamine from plants in the Solanaceae family, followed by its conversion to the hydrobromide salt. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from plant material. The isolated hyoscyamine is then reacted with hydrobromic acid to form hyoscyamine hydrobromide .
Industrial Production Methods: Industrial production of hyoscyamine hydrobromide involves large-scale extraction from plants like Atropa belladonna, Datura stramonium, and Hyoscyamus niger. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification steps to isolate hyoscyamine. The final step involves the reaction with hydrobromic acid to produce hyoscyamine hydrobromide .
Chemical Reactions Analysis
Types of Reactions: Hyoscyamine hydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert hyoscyamine to tropine, a simpler tropane derivative.
Substitution: Hyoscyamine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Scopolamine
Reduction: Tropine
Substitution: Various substituted tropane derivatives depending on the reagents used .
Scientific Research Applications
Hyoscyamine hydrobromide has a wide range of scientific research applications:
Mechanism of Action
Hyoscyamine hydrobromide works by inhibiting the action of acetylcholine, the main neurotransmitter of the parasympathetic nervous system. It binds to muscarinic receptors, blocking the effects of acetylcholine, which leads to decreased motility of the gastrointestinal tract, reduced secretion of stomach acid, and decreased secretions from other glands . This mechanism makes it effective in treating conditions like irritable bowel syndrome and peptic ulcers .
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties but differs in its isomeric form.
Tropine: A simpler tropane derivative with fewer pharmacological effects.
Uniqueness of Hyoscyamine Hydrobromide: Hyoscyamine hydrobromide is unique due to its specific isomeric form, which provides a distinct pharmacological profile. It has a more targeted action on the gastrointestinal tract compared to atropine and scopolamine, making it particularly useful for treating gastrointestinal disorders .
Properties
CAS No. |
50700-39-5 |
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Molecular Formula |
C17H24BrNO3 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
InChI Key |
VZDNSFSBCMCXSK-QJUJUZMZSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Br |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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